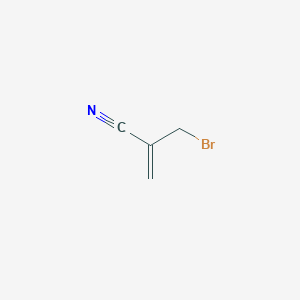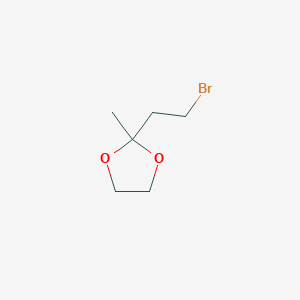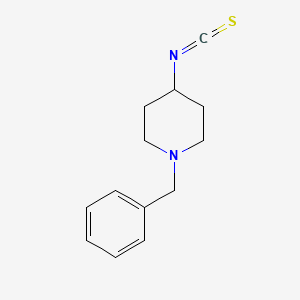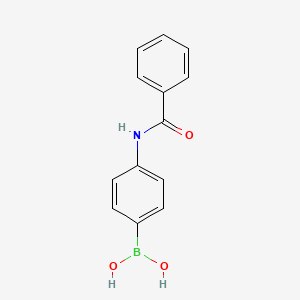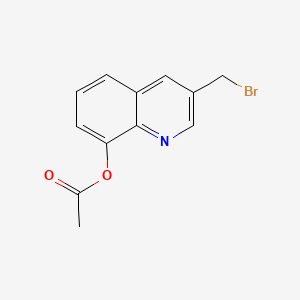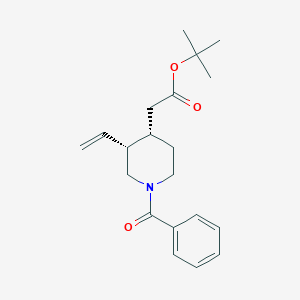
3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole
Übersicht
Beschreibung
The compound "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within a five-membered ring structure. Thiadiazoles are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and applications of "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole" .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves multi-step reactions or one-pot synthesis methods. For instance, ultrasound-mediated one-pot synthesis has been reported as an environmentally friendly and rapid approach for creating thiadiazole derivatives with potential anticancer properties . Additionally, palladium-catalyzed cross-coupling reactions have been utilized to synthesize conjugated 1,3,4-thiadiazole hybrids, indicating the versatility of synthetic methods available for such compounds . These methods could potentially be adapted for the synthesis of "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole."
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also employed to understand the electronic properties and molecular geometry, which can be correlated with experimental data . These techniques would be relevant for analyzing the molecular structure of "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole."
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including ring opening to produce intermediates that react with nucleophiles, leading to the formation of different heterocyclic compounds . The reactivity of the thiadiazole ring and its substituents plays a crucial role in determining the outcome of such reactions. The chemical behavior of "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole" would likely be influenced by the presence of electron-withdrawing groups such as bromo and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. For instance, the presence of halogen substituents can influence the polarity, intermolecular interactions, and crystal packing of the compounds . Quantum chemical and theoretical charge density analyses provide insights into the nature and strength of these interactions . Additionally, the photophysical properties, such as UV absorption peaks, and potential applications in nonlinear optics (NLO) can be inferred from the electronic structure of the compounds . These analyses would be essential for understanding the properties of "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole."
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
- Continuous Flow Synthesis : 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole can be efficiently synthesized and derivatized using a continuous flow process. This method addresses the safe handling of hazardous reagents and by-products, and allows for the production of gram quantities of thiadiazole derivatives. These derivatives can be further elaborated by reacting with various nucleophiles, offering a pathway for structural diversification of this heterocyclic scaffold (Baumann & Baxendale, 2017).
Antimicrobial Activity
- Synthesis and Activity Evaluation : Derivatives of 1,2,4-thiadiazoles, including those with a bromophenyl moiety, have been synthesized and evaluated for antimicrobial activities. Preliminary results indicate that some of these compounds exhibit promising antimicrobial activities, making them potential candidates for further investigation in this field (Güzeldemirci & Küçükbasmacı, 2010).
Corrosion Inhibition
- Quantum Chemical and Molecular Dynamics Studies : Thiadiazole derivatives, including those with a bromophenyl component, have been studied for their corrosion inhibition performances on iron. Theoretical approaches like density functional theory and molecular dynamics simulations have been used to predict the efficacy of these molecules in corrosion prevention (Kaya et al., 2016).
Anticancer Potential
- Novel Derivatives as Anticancer Agents : Some novel thiadiazole derivatives, including those with bromophenyl groups, have shown potential as anticancer agents. They have been synthesized and evaluated in vitro for their activity against cancer cell lines, with some compounds demonstrating promising results (Gomha et al., 2017).
Suzuki-Miyaura Coupling Reactions
- Synthesis via Suzuki-Miyaura Coupling : Thiadiazole derivatives can be synthesized through Suzuki-Miyaura coupling reactions. This method allows the production of diverse derivatives, including those with bromophenyl groups, and contributes to the exploration of these compounds in various scientific applications (Farahat & Boykin, 2012).
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Biochemical Pathways
For example, some indole derivatives have been found to affect the production of reactive oxygen species (ROS), which are produced through routine metabolic pathways and increase dramatically under cellular damage .
Result of Action
For instance, some indole derivatives have demonstrated significant antiviral activity .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-chloro-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQOXAJYWTSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257983 | |
| Record name | 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole | |
CAS RN |
191919-26-3 | |
| Record name | 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191919-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

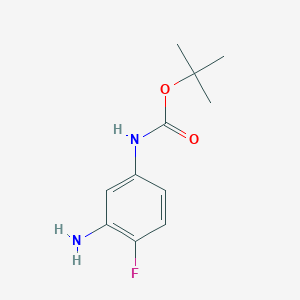
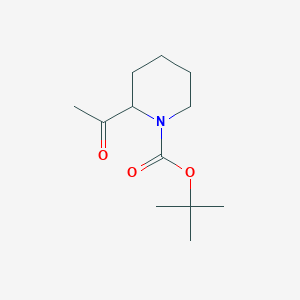
![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)

